Xanthine amine congener Xanthine amine congener Xanthine amine congener (XAC) is a non-selective adenosine receptor antagonist with Kb values of 83, 25, and 15 nM for rat PC12 cells, human platelets that endogenously express adenosine A2A receptors, and rat fat cells that endogenously express A1 receptors, respectively. It reduces adenylate cyclase activity stimulated by 5'-N-ethylcarboxamidoadenosine (NECA;) in human platelets (EC50s = 1 and 0.31 μM in the presence and absence of XAC, respectively). XAC also reverses R-PIA-induced inhibition of isoproterenol-stimulated adenylate cyclase activity in rat fat cell membranes (IC50s = 146 and 26 nM in the presence and absence of XAC, respectively). In vivo, XAC reverses reductions in heart rate and blood pressure induced by 2-chloro-3-deazaadenosine (2-CADO;), R-PIA, and NECA in rats when administered at doses ranging from 0.1 to 1.0 mg/kg. XAC (39.8 mg/kg) also induces convulsions in mice.

Brand Name: Vulcanchem
CAS No.: 96865-92-8
VCID: VC0005207
InChI: InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25)
SMILES: CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN
Molecular Formula: C21H28N6O4
Molecular Weight: 428.5 g/mol

Xanthine amine congener

CAS No.: 96865-92-8

Cat. No.: VC0005207

Molecular Formula: C21H28N6O4

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

Xanthine amine congener - 96865-92-8

CAS No. 96865-92-8
Molecular Formula C21H28N6O4
Molecular Weight 428.5 g/mol
IUPAC Name N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide
Standard InChI InChI=1S/C21H28N6O4/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25)
Standard InChI Key FIQGIOAELHTLHM-UHFFFAOYSA-N
SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN
Canonical SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN

Structural and Synthetic Foundations of Xanthine Amine Congener

Chemical Architecture

XAC (8-{4-[([(2-aminoethyl)amino]carbonylmethyl)oxy]phenyl}-1,3-dipropylxanthine) features a tripartite molecular design:

  • Xanthine core: The 1,3-dipropylxanthine moiety provides baseline adenosine receptor antagonism, with propyl groups optimizing lipid solubility .

  • 8-Phenyl substitution: The para-substituted phenyl ring at position 8 enables functionalization while maintaining planar stacking interactions with receptor aromatic residues .

  • Aminoethylcarbamoylmethyloxy side chain: This hydrophilic extension, terminating in a primary amine, confers enhanced water solubility (logP=0.3logP = -0.3) compared to non-functionalized analogs like DPX (logP=2.1logP = 2.1) .

Synthesis and Radiolabeling

The synthesis of [³H]XAC (103 Ci/mmol) involves:

  • Nucleophilic aromatic substitution: 8-Chlorotheophylline undergoes coupling with 4-hydroxyphenylacetic acid methyl ester to install the phenylacetic acid moiety .

  • Amide bond formation: Reaction with ethylenediamine introduces the terminal amine group, followed by tritiation via catalytic dehalogenation of a brominated precursor .

Key synthetic intermediates include:

  • XCC (xanthine carboxylic acid congener): Methyl ester hydrolysis yields the carboxylate for subsequent amide coupling .

  • p-Sulfo derivatives: Sulfonation enhances aqueous solubility but reduces receptor affinity 4–12 fold compared to XAC .

Receptor Binding Profiling and Pharmacodynamics

Affinity and Selectivity Across Adenosine Receptor Subtypes

Receptor SubtypeTissue SourceKdK_d (nM)BmaxB_{max} (pmol/mg)Reference
A₁Rat Brain Membranes1.20.8
A₁Calf Brain Membranes0.171.1
A₂Human Platelets121.1
A₂Rabbit Striatum180.6

XAC exhibits non-subtype-selective antagonism, with modest A₁ preference (Kd(A1)/Kd(A2)0.010.07K_{d(A1)}/K_{d(A2)} ≈ 0.01–0.07) . Co-administration with A₁-selective antagonists like CPX (50 nM) enables isolated A₂ receptor studies in tissues expressing both subtypes .

Comparative Pharmacology of Xanthine Analogs

CompoundA₁ KiK_i (nM)A₂ KiK_i (nM)logP
XAC2.817-0.3
DPX251502.1
1,3-Dipropyl-8-phenylxanthine28851.8
Theophylline29,00029,0000.5

Structural modifications critically influence pharmacological properties:

  • 8-Phenyl substitution: Enhances A₁ affinity 30-fold versus theophylline .

  • Aminoethyl side chain: Reduces nonspecific binding from 25% (DPX) to <10% at 0.5 nM .

  • Propyl vs. methyl groups: 1,3-Dipropyl substitution improves membrane permeability over 1,3-dimethyl analogs .

Mechanistic Insights into Adenosine Receptor Antagonism

Allosteric Modulation of Agonist Binding

In rat brain membranes, XAC binding induces biphasic competition curves for agonists like R-PIA:

  • High-affinity state: Ki=1.8nMK_i = 1.8 \, \text{nM} (70–80% receptors)

  • Low-affinity state: Ki=128nMK_i = 128 \, \text{nM} (GTP-shifted population)

This two-state model suggests XAC stabilizes receptors in conformations with reduced agonist affinity, analogous to inverse agonism. GTPγS converts all receptors to the low-affinity state, confirming G protein coupling modulation .

Functional Antagonism in Cellular Systems

In human platelets, XAC inhibits NECA-stimulated adenylate cyclase with KB=24nMK_B = 24 \, \text{nM}, aligning closely with its KdK_d (12 nM) . Key functional correlates include:

  • cAMP suppression: IC₅₀ = 30 nM vs. 2-chloroadenosine in guinea pig brain slices .

  • Aggregation inhibition: Blocks ADP-induced platelet aggregation (KB=18nMK_B = 18 \, \text{nM}) .

Methodological Advancements Enabled by XAC

Radioligand Binding Assay Optimization

XAC’s physicochemical properties addressed critical limitations of prior xanthine radioligands:

  • Filter binding reduction: Polyethylenimine pretreatment cuts nonspecific filter retention from 25% (DPX) to <10% .

  • Membrane preparation compatibility: Hydrophilicity enables use in crude synaptosomal membranes without lipid extraction .

  • Kinetic versatility: Rapid association (t1/2=2mint_{1/2} = 2 \, \text{min}) permits non-equilibrium binding studies .

Conjugate Chemistry Applications

The primary amine in XAC serves as a handle for derivative synthesis:

  • Photoaffinity labels: Azide derivatives enable covalent receptor crosslinking .

  • Biotin conjugates: Streptavidin-based purification of receptor complexes .

  • Fluorescent probes: FITC-XAC permits live-cell receptor imaging .

Therapeutic Implications and Future Directions

Disease Model Applications

XAC-based studies have clarified adenosine receptor roles in:

  • Neuroprotection: A₁ receptor activation reduces glutamatergic excitotoxicity (IC₅₀ = 3 nM XAC) .

  • Cardioprotection: A₂ antagonism inhibits ischemia-reperfusion injury in heart models .

  • Oncology: A₂B receptor blockade suppresses tumor angiogenesis (XAC Ki=22nMK_i = 22 \, \text{nM}) .

Next-Generation Analog Development

Structure-activity relationship (SAR) studies guided by XAC have yielded:

  • A₂-selective antagonists: 8-(3-Norbornyl) substitution improves A₂ affinity 10-fold .

  • Prodrug esters: Ethyl esterification enhances blood-brain barrier penetration (logP=1.2logP = 1.2) .

  • Multivalent ligands: Dimeric XAC conjugates show subtype-specific cooperativity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator